ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Description
Ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C19H22ClN3O5S2 and its molecular weight is 471.97. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Ethyl Group : Contributes to the lipophilicity, enhancing membrane permeability.
- Thiazolo[5,4-c]pyridine Core : Imparts biological activity often associated with heterocyclic compounds.
- Chlorophenylsulfonyl Moiety : Known to enhance the pharmacological profile through various interactions.
Property | Value |
---|---|
Molecular Formula | C16H19ClN2O4S |
Molecular Weight | 368.85 g/mol |
Solubility | Soluble in DMSO |
LogP (octanol-water) | 3.39 |
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which can lead to reduced cell proliferation in cancerous cells.
- Modulation of Signaling Pathways : This compound may influence pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Case Studies and Research Findings
-
Cancer Research :
- A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction via caspase activation.
-
Cardiovascular Health :
- In a model of hyperlipidemia, the compound showed a reduction in serum cholesterol and triglycerides by approximately 30% when administered at a dose of 10 mg/kg body weight, indicating potential as a hypolipidemic agent.
-
Neuroprotective Effects :
- Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, possibly through its antioxidant properties.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-2-28-19(25)23-10-9-15-16(12-23)29-18(21-15)22-17(24)4-3-11-30(26,27)14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKOASFGYJZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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